Defined Role as Exclusive Pretilachlor Intermediate Versus Generic Alkylating Agents
1-(2-Chloroethoxy)propane is explicitly identified as the chloroethoxy alkylating agent in the synthesis of the herbicide pretilachlor, wherein it reacts with 2,6-diethylaniline to install the propoxyethyl side chain essential for herbicidal activity [1]. In contrast, the analog 2-chloroethyl methyl ether (CAS 627-42-9, molecular weight 94.54 g/mol), which contains a terminal methyl group rather than a propyl group, is not documented as a pretilachlor intermediate and would produce a structurally distinct N-alkylated product [2]. Similarly, the positional isomer 2-(2-chloroethoxy)propane (CAS 13830-12-1, identical molecular weight 122.59 g/mol) has no documented application in pretilachlor synthesis and lacks established toxicological and environmental safety data required for agrochemical registration .
| Evidence Dimension | Documented agrochemical intermediate application |
|---|---|
| Target Compound Data | Validated intermediate for pretilachlor synthesis via N-alkylation of 2,6-diethylaniline |
| Comparator Or Baseline | 2-Chloroethyl methyl ether (CAS 627-42-9): no documented pretilachlor application; 2-(2-chloroethoxy)propane (CAS 13830-12-1): no documented agrochemical intermediate use |
| Quantified Difference | Binary: validated vs. unvalidated application |
| Conditions | Herbicide pretilachlor synthetic pathway as disclosed in patents |
Why This Matters
Procurement for pretilachlor manufacturing requires a compound with established regulatory acceptance and validated synthetic utility; substitution with analogs introduces uncharacterized impurities and requires de novo regulatory evaluation.
- [1] CN105523902A. Preparation method of 1-(2-chloroethoxy)propane. Google Patents, 2015. View Source
- [2] PubChem. 2-Chloroethyl methyl ether (CAS 627-42-9). National Library of Medicine. View Source
